2-chloro-N'-(3-methoxypropanoyl)acetohydrazide
Overview
Description
2-chloro-N’-(3-methoxypropanoyl)acetohydrazide is an organic compound with the molecular formula C6H11ClN2O3 It is a derivative of acetohydrazide, featuring a chloro group and a methoxypropanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-(3-methoxypropanoyl)acetohydrazide typically involves the following steps:
Formation of 3-methoxypropanoic acid chloride: This is achieved by reacting 3-methoxypropanoic acid with thionyl chloride (SOCl2) under reflux conditions to form the corresponding acid chloride.
Reaction with acetohydrazide: The 3-methoxypropanoic acid chloride is then reacted with acetohydrazide in the presence of a base such as pyridine to yield 2-chloro-N’-(3-methoxypropanoyl)acetohydrazide.
Industrial Production Methods
While specific industrial production methods for 2-chloro-N’-(3-methoxypropanoyl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-(3-methoxypropanoyl)acetohydrazide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Condensation reactions: The hydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and hydrazine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base (e.g., triethylamine) can facilitate this reaction.
Condensation reactions: Aldehydes or ketones in the presence of an acid catalyst (e.g., acetic acid) are commonly used.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.
Major Products
Nucleophilic substitution: Substituted acetohydrazides.
Condensation reactions: Hydrazones.
Hydrolysis: Carboxylic acids and hydrazine derivatives.
Scientific Research Applications
2-chloro-N’-(3-methoxypropanoyl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential antimicrobial and anticancer agents.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound can be utilized in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N’-(3-methoxypropanoyl)acetohydrazide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular targets. The chloro and methoxypropanoyl groups can enhance its binding affinity and specificity towards these targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-methoxypropyl)acetamide
- 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide
- 2-chloro-N-(hydroxymethyl)acetamide
Comparison
2-chloro-N’-(3-methoxypropanoyl)acetohydrazide is unique due to the presence of both a chloro group and a methoxypropanoyl moiety, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N'-(2-chloroacetyl)-3-methoxypropanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O3/c1-12-3-2-5(10)8-9-6(11)4-7/h2-4H2,1H3,(H,8,10)(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPCBKUICXHVCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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